molecular formula C12H10ClFN2 B4255710 3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine

3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine

Cat. No. B4255710
M. Wt: 236.67 g/mol
InChI Key: GDXGZAPSLVPOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine, also known as CFMP, is a chemical compound that has been extensively studied in the field of medicinal chemistry. CFMP is a potent and selective inhibitor of the protein kinase CK1ε, which has been implicated in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Scientific Research Applications

3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine has been used extensively in scientific research as a tool to study the role of CK1ε in various biological processes. For example, studies have shown that CK1ε plays a critical role in the regulation of circadian rhythms, and 3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine has been used to investigate the molecular mechanisms underlying this process. 3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine has also been used to study the role of CK1ε in cancer, where it has been shown to inhibit the growth of tumor cells in vitro and in vivo.

Mechanism of Action

3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine acts as a potent and selective inhibitor of CK1ε by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, which leads to downstream effects on various signaling pathways. The specificity of 3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine for CK1ε is due to the presence of a unique pocket in the ATP-binding site of the enzyme that is not present in other kinases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine depend on the specific biological process being studied. For example, studies have shown that 3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine can regulate the circadian clock by inhibiting the phosphorylation of clock proteins, which leads to changes in gene expression. 3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine has also been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine is its specificity for CK1ε, which allows researchers to study the role of this enzyme in various biological processes. However, one limitation of 3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine is its relatively low potency compared to other kinase inhibitors, which can make it difficult to achieve complete inhibition of CK1ε in some experiments.

Future Directions

There are several future directions for research on 3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine and CK1ε. One area of interest is the role of CK1ε in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that CK1ε is involved in the phosphorylation of tau protein, which is a key pathological feature of these diseases. Another area of interest is the development of more potent and selective CK1ε inhibitors, which could have therapeutic potential in cancer and other diseases. Additionally, the use of 3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine in combination with other drugs or therapies could enhance its efficacy and broaden its therapeutic applications.

properties

IUPAC Name

3-(2-chloro-4-fluorophenyl)-5-methylpyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2/c1-7-4-10(12(15)16-6-7)9-3-2-8(14)5-11(9)13/h2-6H,1H3,(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXGZAPSLVPOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)N)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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